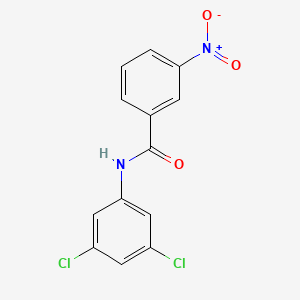

N-(3,5-dichlorophenyl)-3-nitrobenzamide

説明

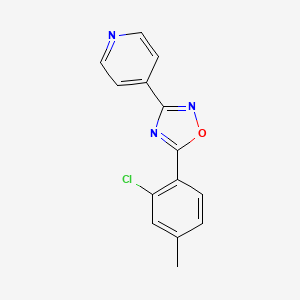

N-(3,5-dichlorophenyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C13H8Cl2N2O3 and its molecular weight is 311.12 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 309.9911975 g/mol and the complexity rating of the compound is 365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Crystal Engineering

Research by Saha, Nangia, and Jaskólski (2005) highlights the utilization of halogen bonds and hydrogen bonds in crystal engineering. Their study showcases molecular tapes mediated via O–H⋯N hydrogen bonds and weak C–I⋯O interactions, presenting a foundation for complex crystal design that might include derivatives like N-(3,5-dichlorophenyl)-3-nitrobenzamide for advanced material sciences (Saha, Nangia, & Jaskólski, 2005).

Antidiabetic Agent Synthesis

Thakral, Narang, Kumar, and Singh (2020) synthesized and evaluated 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives for their antidiabetic properties. This study, focusing on molecular docking and dynamic simulations, demonstrates the potential for compounds within this chemical class to inhibit key enzymes involved in diabetes management, suggesting a pathway for developing novel antidiabetic medications (Thakral, Narang, Kumar, & Singh, 2020).

Antibacterial Activity

Saeed, Rashid, Ali, and Hussain (2010) explored the antibacterial efficacy of nickel (II) and copper (II) complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide. Their findings indicate that these complexes possess greater antibacterial properties compared to their thiourea derivative ligands, suggesting potential applications in developing new antibacterial agents (Saeed, Rashid, Ali, & Hussain, 2010).

作用機序

Mode of Action

It’s important to note that the interaction of a compound with its targets can lead to various changes in cellular processes, including signal transduction, gene expression, and metabolic pathways .

Biochemical Pathways

It’s known that compounds of similar structure can interact with various biochemical pathways, leading to downstream effects that can influence cellular functions .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The effects of a compound on a cellular level can include changes in cell morphology, alterations in cell growth and proliferation, and induction of cell death .

Action Environment

The action, efficacy, and stability of a compound like Oprea1_168485 can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells .

特性

IUPAC Name |

N-(3,5-dichlorophenyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O3/c14-9-5-10(15)7-11(6-9)16-13(18)8-2-1-3-12(4-8)17(19)20/h1-7H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVMGNOXSRNBTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4,6-trimethyl-2-oxo-5-{[3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanoyl]amino}-1,2-dihydro-3-pyridinecarboxamide hydrochloride](/img/structure/B5510238.png)

![N-(4-fluorophenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]butanediamide](/img/structure/B5510250.png)

![(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-1-benzothiophen-3-one](/img/structure/B5510257.png)

![8-(3,4-DIETHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE](/img/structure/B5510270.png)

![ethyl {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetate](/img/structure/B5510280.png)

![N,N-dimethyl-6-[4-(2-pyrimidinylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5510294.png)

![3-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5510310.png)

![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5510332.png)

![1-Ethyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea](/img/structure/B5510345.png)